Difenacoum acts by inhibiting Vitamin K epoxide reductase, an enzyme essential for the production of clotting factors in the blood. This disrupts the rodent's natural clotting cascade, leading to internal bleeding and death []. Researchers use Difenacoum to study anticoagulant mechanisms and their impact on rodent physiology.
Difenacoum is employed in field trials to assess its efficacy in controlling rodent populations in specific environments. Researchers monitor rodent activity and mortality rates after Difenacoum bait application to evaluate its effectiveness and potential impact on non-target species [].
Difenacoum's stereochemistry, the spatial arrangement of its molecules, is a subject of research to develop more environmentally friendly rodenticides. Studies explore the differences between Difenacoum's isomers (mirror image molecules) to create formulations with reduced persistence in non-target animals []. This research aims to minimize secondary poisoning risks that occur when predators consume Difenacoum-contaminated rodents.
Difenacoum's properties are compared with other anticoagulant rodenticides to assess its potency, speed of action, and potential for resistance development in rodent populations. These studies help researchers choose the most effective and appropriate rodenticide for specific research needs [].
Research explores the development of antidotes for Difenacoum poisoning in accidental scenarios. By understanding Difenacoum's mechanism of action, scientists can design antidotes that counteract its effects and save non-target animals exposed to the rodenticide [].
Difenacoum is a potent anticoagulant rodenticide belonging to the 4-hydroxycoumarin class of compounds. Its chemical structure is characterized by a complex arrangement of rings and functional groups, with the molecular formula C₃₁H₂₄O₃ and a molecular weight of approximately 444.5 g/mol. Difenacoum works by inhibiting vitamin K epoxide reductase, an essential enzyme in the synthesis of vitamin K-dependent clotting factors, which leads to impaired blood coagulation in rodents. It was first introduced in 1976 and gained registration for use in the United States in 2007 .
Difenacoum acts as a vitamin K antagonist. Vitamin K is crucial for the production of blood clotting factors in the liver []. Difenacoum competitively inhibits the enzyme vitamin K epoxide reductase, hindering the regeneration of Vitamin K and leading to a deficiency in the body []. This deficiency disrupts the blood clotting cascade, causing internal bleeding and eventually death in rodents that ingest Difenacoum [].
Difenacoum undergoes several metabolic transformations within biological systems. Upon ingestion, it is rapidly absorbed and extensively metabolized primarily in the liver, where it produces multiple metabolites. The major metabolic pathway involves the reduction of the compound, leading to various hydroxycoumarin derivatives. The elimination of difenacoum and its metabolites occurs predominantly through feces, with a biphasic elimination pattern observed .
The compound's interactions with vitamin K-dependent enzymes are crucial to its anticoagulant activity, as it inhibits the regeneration of vitamin K hydroquinone, essential for synthesizing clotting factors II (prothrombin), VII, IX, and X .
Difenacoum exhibits significant biological activity as an anticoagulant. Its mechanism of action involves disrupting the synthesis of vitamin K-dependent clotting factors, leading to increased bleeding tendencies in target species such as rodents. The anticoagulant effects manifest as internal hemorrhaging due to insufficient clot formation. Difenacoum is highly toxic not only to rodents but also poses risks to non-target wildlife, including birds and aquatic organisms .
In laboratory studies, difenacoum has been shown to have a high affinity for liver tissues, where it accumulates significantly post-ingestion .
The synthesis of difenacoum typically involves multi-step organic reactions starting from simpler coumarin derivatives. The synthetic pathway generally includes:
Difenacoum is primarily utilized as a rodenticide in agricultural and urban settings due to its effectiveness against resistant rodent populations. Its formulation often includes bait mixtures that attract rodents while minimizing exposure to non-target species. The compound's high lipophilicity allows for effective absorption through biological membranes, making it particularly suitable for use in various bait formulations .
Studies on difenacoum have demonstrated its interactions with various biological systems:
Difenacoum shares similarities with several other anticoagulant rodenticides, particularly those within the 4-hydroxycoumarin class. Below is a comparison highlighting its uniqueness:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Warfarin | First-generation anticoagulant; widely used | Less potent than second-generation rodenticides; requires higher doses for efficacy |
Brodifacoum | Second-generation anticoagulant; very potent | Longer half-life than difenacoum; more persistent in tissues |
Bromadiolone | Similar mechanism; used widely for rodent control | Less toxic to non-target species compared to difenacoum |
Chlorophacinone | Another second-generation anticoagulant | Different chemical structure; less effective against resistant rodent populations |
Difenacoum stands out due to its high potency against resistant rodent populations and its significant environmental persistence compared to some other anticoagulants .
Difenacoum emerged in the 1970s as part of efforts to counteract warfarin resistance in rodents, which had rendered first-generation anticoagulants ineffective. Early laboratory evaluations (circa 1974) demonstrated its superior activity against warfarin-resistant Rattus norvegicus (common rats) compared to contemporaries like coumatetralyl. Its synthesis involved innovative Friedel-Crafts acylation and intramolecular cyclization techniques, enabling efficient production from phenylacetyl chloride derivatives. Key advancements included the development of quasicongenic rat strains to isolate resistance mechanisms, revealing that difenacoum’s efficacy stemmed not only from its chemical structure but also from enhanced metabolic detoxification pathways in resistant populations.
Difenacoum is chemically defined by its complex aromatic structure, which includes a 4-hydroxycoumarin core linked to a biphenyl-tetrahydronaphthalene moiety.
Parameter | Value |
---|---|
IUPAC Name | 3-[(1RS,3RS;1RS,3SR)-3-Biphenyl-4-yl-1,2,3,4-tetrahydro-1-naphthyl]-4-hydroxychromen-2-one |
CAS Registry Number | 56073-07-5 |
Molecular Formula | C₃₁H₂₄O₃ |
Molecular Weight | 444.52 g/mol |
Chemical Class | 4-Hydroxycoumarin anticoagulant (second-generation) |
InChI Key | FVQITOLOYMWVFU-UHFFFAOYSA-N |
This classification underscores its structural similarity to related superwarfarins like brodifacoum and difethialone, though difenacoum lacks bromination.
Difenacoum is regulated under stringent protocols due to its persistence and bioaccumulation potential.
Regulatory approvals emphasize its efficacy against warfarin-resistant strains while acknowledging risks of secondary poisoning in non-target species.
Ongoing studies focus on optimizing difenacoum’s application and understanding resistance mechanisms.
Difenacoum resistance in Rattus norvegicus populations, particularly in Berkshire and Hampshire (UK), is linked to a combination of genetic mutations (e.g., L120Q in VKORC1) and enhanced cytochrome P450 (CYP450)-mediated metabolism. Quasicongenic strains have demonstrated that CYP450-driven detoxification accelerates difenacoum clearance, reducing its efficacy in resistant populations.
Research has isolated cis- and trans-diastereomers of difenacoum, revealing distinct persistence rates:
Diastereomer | Half-Life | Tissue Retention |
---|---|---|
Cis | Longer | Higher accumulation |
Trans | Shorter | Reduced bioavailability |
Trans-diastereomers exhibit faster elimination, potentially reducing environmental persistence.
Modern synthesis routes prioritize efficiency, employing organocopper-mediated coupling to form the biphenyl-tetrahydronaphthalene backbone. These methods improve yield and scalability compared to earlier multi-step processes.
Difenacoum possesses the molecular formula C₃₁H₂₄O₃, representing a complex organic compound with thirty-one carbon atoms, twenty-four hydrogen atoms, and three oxygen atoms [1] [2] [3]. The compound exhibits a molecular weight of 444.52 grams per mole, with an exact mass of 444.17300 atomic mass units as determined by high-resolution mass spectrometry [1] [12]. The Chemical Abstracts Service registry number for difenacoum is 56073-07-5, providing its unique chemical identifier [1] [3] [19].
Property | Value | Source |
---|---|---|
Molecular Formula | C₃₁H₂₄O₃ | [1] [2] [3] |
Molecular Weight | 444.52 g/mol | [1] [2] [12] |
Exact Mass | 444.17300 amu | [1] [12] |
CAS Number | 56073-07-5 | [1] [3] [19] |
Difenacoum exhibits a complex molecular architecture comprising multiple interconnected ring systems and functional groups [1] [3] [19]. The compound features a 4-hydroxycoumarin core structure, which constitutes the fundamental pharmacophore responsible for its biological activity [3] [6] [18]. This core consists of a benzopyran ring system with a hydroxyl group positioned at the fourth carbon of the coumarin moiety [1] [3].
The molecule incorporates a tetrahydronaphthalene ring system, also known as tetralin, which represents a partially hydrogenated naphthalene structure [11] [3]. This tetralin ring serves as a crucial structural bridge connecting the coumarin core to the biphenyl substituent [11] [19]. The biphenyl group consists of two directly connected phenyl rings, contributing significantly to the compound's hydrophobic character and biological potency [1] [18].
Functional Group | Chemical Formula | Description |
---|---|---|
4-Hydroxycoumarin | C₉H₆O₃ | Core structure with hydroxyl group at position 4 |
Tetrahydronaphthalene | C₁₀H₁₂ | Partially hydrogenated naphthalene ring system |
Biphenyl | C₁₂H₁₀ | Two directly connected phenyl rings |
Benzopyran | C₉H₈O₂ | Benzene ring fused to pyran ring (part of coumarin) |
The International Union of Pure and Applied Chemistry systematic name for difenacoum is 3-[(1Ξ,3Ξ)-3-[1,1′-biphenyl]-4-yl-1,2,3,4-tetrahydronaphthalen-1-yl]-4-hydroxy-2H-1-benzopyran-2-one [19]. This nomenclature precisely describes the compound's structural arrangement, indicating the substitution pattern and stereochemical considerations [19].
Difenacoum exists as a mixture of stereoisomers due to the presence of two chiral centers located at positions 1 and 3 of the tetrahydronaphthalene ring system [5] [8] [11]. The commercial preparation of difenacoum typically contains approximately 57% cis-isomers and 43% trans-isomers [5]. These diastereomeric forms differ in their spatial arrangement of substituents around the chiral carbons [5] [8].
Isomer Type | Configuration | Commercial Percentage | Pharmacokinetic Properties |
---|---|---|---|
Cis-Difenacoum | (1R,3S) or (1S,3R) | 57% | Longer half-life, higher tissue persistence |
Trans-Difenacoum | (1R,3R) or (1S,3S) | 43% | Shorter half-life, 5-fold faster elimination |
Research has demonstrated significant differences in the pharmacokinetic behavior of these isomers [5]. The cis-isomers exhibit prolonged tissue persistence with substantially longer elimination half-lives compared to the trans-isomers [5]. Studies have shown that the trans-isomers demonstrate a half-life approximately five times shorter than the cis-isomers, suggesting preferential metabolism or elimination of the trans configuration [5] [3].
The peak blood concentration of the cis-isomer reaches approximately 0.21 micrograms equivalent per milliliter, which is approximately 2.5 times greater than the trans-isomer concentration of 0.08 micrograms equivalent per milliliter at eight hours post-administration [3]. This differential pharmacokinetic behavior has important implications for the compound's biological activity and environmental persistence [5].
The stereochemical complexity of difenacoum arises from two asymmetric carbon centers within the tetrahydronaphthalene ring system [5] [8] [11]. These chiral centers theoretically allow for four possible stereoisomeric configurations, although only two diastereomeric pairs are commonly observed in commercial preparations [5] [8].
Stereochemical Aspect | Details | Description |
---|---|---|
Chiral Centers | 2 | Located at positions 1 and 3 of tetrahydronaphthalene ring |
Theoretical Stereoisomers | 4 | Calculated as 2² = 4 possible configurations |
Observed Isomers | 2 | Cis and trans diastereomers |
Commercial Ratio | 57:43 | Cis to trans isomer ratio |
The cis configuration refers to the arrangement where substituents on the tetrahydronaphthalene ring are positioned on the same side of the molecular plane [13]. Conversely, the trans configuration involves substituents positioned on opposite sides of the molecular plane [13]. This spatial arrangement significantly influences the compound's interaction with biological targets and its metabolic fate [5] [8].
Advanced analytical techniques, including chiral liquid chromatography coupled with tandem mass spectrometry, have been developed to separate and quantify these stereoisomers [8]. The separation relies on differential intermolecular interactions between the chiral stationary phase and the stereoisomers, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric effects [8].
Difenacoum belongs to the second generation of 4-hydroxycoumarin anticoagulant compounds, sharing structural similarities with other members of this chemical class while exhibiting distinct molecular features [3] [6] [18]. The compound represents a significant advancement over first-generation anticoagulants such as warfarin in terms of structural complexity and biological potency [18] [22].
Compound | Formula | Molecular Weight (g/mol) | Generation | Key Structural Feature |
---|---|---|---|---|
Difenacoum | C₃₁H₂₄O₃ | 444.52 | Second | Tetrahydronaphthalene-biphenyl side chain |
Warfarin | C₁₉H₁₆O₄ | 308.33 | First | Phenylacetone side chain |
Brodifacoum | C₃₁H₂₃BrO₃ | 523.42 | Second | Brominated biphenyl-tetrahydronaphthalene |
Bromadiolone | C₃₀H₂₃BrO₄ | 527.41 | Second | Bromobiphenyl with hydroxyl side chain |
Flocoumafen | C₃₃H₂₅F₃O₄ | 542.55 | Second | Trifluoromethyl biphenyl |
Difethialone | C₃₁H₂₃F₃O₃ | 500.51 | Second | Trifluoromethyl tetrahydronaphthalene |
The structural relationship between difenacoum and other second-generation anticoagulants is characterized by the presence of bulky aromatic substituents attached to the 4-hydroxycoumarin core [6] [18]. These substituents significantly increase the compounds' hydrophobicity compared to first-generation anticoagulants [18]. Difenacoum exhibits a logarithmic partition coefficient of 7.03, indicating its highly lipophilic nature [12].
The enhanced hydrophobicity of second-generation compounds like difenacoum results in increased tissue accumulation and retention [18]. This property contributes to their prolonged biological half-lives, which typically exceed 20 days compared to 15-58 hours for warfarin [18]. The liver elimination half-life of difenacoum has been estimated at 118 days, positioning it between bromadiolone (318 days) and the more rapidly eliminated compounds [20].
Second-generation anticoagulants demonstrate superior potency compared to their first-generation counterparts, with difenacoum being approximately 100-fold more potent than warfarin in reducing active vitamin K-dependent coagulation factors [18]. This enhanced potency results from both increased liver retention and a 10-fold lower half-maximal inhibitory concentration value for vitamin K epoxide reductase complex subunit 1 inhibition [18].
Difenacoum exists as a crystalline solid under standard ambient conditions [1]. The compound presents as a crystalline powder with an off-white to beige coloration [1]. The crystalline nature of difenacoum contributes to its physical stability and handling characteristics in commercial formulations [2] [1].
The compound exhibits a relative density of 1.27 g/cm³ when measured at 98.7% weight per weight purity [3] [4]. This density value indicates that difenacoum is slightly denser than water, which influences its settling behavior in aqueous systems and affects formulation considerations for bait preparations.
Table 1: Physical State and Appearance Properties
Property | Value | Reference |
---|---|---|
Physical State | Solid | [1] |
Appearance | Crystalline powder | [1] |
Color | Off-white to beige | [1] |
Crystal Form | Crystalline | [2] [1] |
Density | 1.27 g/cm³ (98.7% w/w) | [3] [4] |
Texture | Cotton-like texture when pure | [2] |
When handled in its pure form, difenacoum demonstrates a distinctive cotton-like texture [2]. This tactile characteristic aids in the identification and quality assessment of technical-grade material during manufacturing and analytical procedures.
The melting point of difenacoum varies depending on the purity and analytical method employed. Technical-grade difenacoum demonstrates a melting point range of 211.0 to 215.0°C according to multiple authoritative sources [3] [4] [5]. The United States Environmental Protection Agency reports the melting point as 211.0 to 215.0°C for 98.7% weight per weight technical material [3] [5].
However, significant variation exists in reported melting point values across different sources. ChemSrc database reports a substantially lower melting point of 96-98°C [6], while Sigma-Aldrich analytical standards exhibit melting points between 228-232°C [7]. These discrepancies likely reflect differences in sample purity, analytical methodologies, and stereoisomeric composition.
The boiling point of difenacoum is reported as 612.8°C at standard atmospheric pressure (760 mmHg) [6]. This elevated boiling point reflects the compound's substantial molecular weight and extensive intermolecular interactions arising from its complex aromatic structure.
Table 2: Melting and Boiling Points
Property | Value | Method/Conditions | Reference |
---|---|---|---|
Melting Point Range | 211.0 - 215.0°C | Technical grade | [3] [4] [5] |
Melting Point (EPA) | 211.0 - 215.0°C (98.7% w/w) | Technical grade difenacoum | [3] [5] |
Melting Point (ChemSrc) | 96-98°C | Various sources | [6] |
Melting Point (Sigma) | 228 - 232°C | Analytical standard | [7] |
Boiling Point | 612.8°C at 760 mmHg | At atmospheric pressure | [6] |
Flash Point | 204.3°C | Standard conditions | [6] |
Decomposition Temperature | >215-217°C | Thermal decomposition onset | [8] [9] |
The flash point occurs at 204.3°C [6], indicating that difenacoum requires substantial thermal energy before reaching conditions conducive to combustion. Thermal decomposition begins at temperatures exceeding 215-217°C [8] [9], which coincides closely with the upper range of the melting point, suggesting that melting and decomposition processes may occur concurrently under certain heating conditions.
Difenacoum demonstrates pH-dependent aqueous solubility with marked variations across the physiological pH range. At pH 4, the compound exhibits extremely low water solubility of less than 0.05 mg/L [3] [10] [5], classifying it as practically insoluble under acidic conditions. Solubility increases significantly at pH 7 to 1.7 mg/L [3] [10] [5], representing a 34-fold enhancement compared to acidic conditions. Under alkaline conditions at pH 9, solubility further increases to 61 mg/L [3] [10] [5], demonstrating more than a 1000-fold increase compared to acidic pH.
This pH-dependent solubility behavior directly relates to the compound's acid dissociation constant (pKa) of approximately 4.5 [5], indicating that ionization becomes significant as environmental pH approaches and exceeds the pKa value. The ionized form exhibits enhanced aqueous solubility compared to the neutral molecular species.
Table 3: Solubility Profile in Various Solvents
Solvent | Solubility (g/L at 20°C) | Classification | Reference |
---|---|---|---|
Water (pH 4) | <0.05 mg/L | Practically insoluble | [3] [10] [5] |
Water (pH 7) | 1.7 mg/L | Very slightly soluble | [3] [10] [5] |
Water (pH 9) | 61 mg/L | Slightly soluble | [3] [10] [5] |
Acetone | 7.6 | Moderately soluble | [3] [5] |
Dichloromethane | 19.6 | Highly soluble | [3] [5] |
Ethyl acetate | 3.7 | Moderately soluble | [3] [5] |
Propan-2-ol | 1.5 | Slightly soluble | [3] [5] |
Methanol | 1.2 | Slightly soluble | [3] [5] |
Toluene | 1.2 | Slightly soluble | [3] [5] |
Hexane | 0.01 | Practically insoluble | [3] [5] |
Chloroform | Slightly soluble | Slightly soluble | [2] |
In organic solvents, difenacoum demonstrates variable solubility patterns that correlate with solvent polarity and hydrogen bonding capacity. Dichloromethane provides the highest solubility at 19.6 g/L [3] [5], reflecting favorable interactions between the halogenated solvent and the compound's aromatic systems. Acetone exhibits moderate solubility of 7.6 g/L [3] [5], while ethyl acetate shows 3.7 g/L [3] [5].
Polar protic solvents demonstrate lower solubility values, with propan-2-ol, methanol, and toluene each showing 1.2-1.5 g/L [3] [5]. The non-polar solvent hexane exhibits minimal solubility of 0.01 g/L [3] [5], consistent with difenacoum's polar functional groups and aromatic character that favor more polar solvents.
The octanol-water partition coefficient (log P) represents a critical parameter for understanding difenacoum's environmental fate and biological distribution. Multiple sources consistently report log P values between 7.0 and 7.6 [3] [10] [5] [6] [7], indicating extremely high lipophilicity.
The Environmental Protection Agency reports a log P of 7.6 [3] [10] [5], while ChemSrc database indicates 7.02750 [6], and Sigma-Aldrich specifies greater than 7 [7]. These values classify difenacoum as a highly lipophilic compound with strong affinity for organic phases over aqueous systems.
Table 4: Partition Coefficients
Coefficient Type | Value | Classification | Reference |
---|---|---|---|
Octanol/Water (Log P) | 7.6 | Highly lipophilic | [3] [10] [5] |
Octanol/Water (Log P) - EPA | 7.6 | Highly lipophilic | [5] |
Octanol/Water (Log P) - ChemSrc | 7.02750 | Highly lipophilic | [6] |
Octanol/Water (Log P) - Sigma | >7 | Potential bioaccumulation | [7] |
Bioconcentration Factor | 9010 | High bioaccumulation potential | [10] |
Organic Sorption (Koc) | 170,700 mL/g | Strong soil binding | [10] |
Soil Sorption (Kd) | Value not found | N/A | [10] |
The bioconcentration factor reaches 9010 [10], indicating substantial potential for bioaccumulation in biological tissues. This elevated bioconcentration factor, combined with the high log P value, suggests that difenacoum readily partitions into lipid-rich tissues and may persist in organisms following exposure.
Organic carbon sorption coefficient (Koc) measures 170,700 mL/g [10], demonstrating extremely strong binding to soil organic matter. This high Koc value indicates that difenacoum will be largely immobilized in soils containing organic carbon, reducing its potential for leaching to groundwater but potentially increasing persistence in surface soil layers.
The acid dissociation constant (pKa) of difenacoum has been determined through multiple analytical approaches. The Environmental Protection Agency reports an experimental pKa value of 4.5 [5], while computational predictions suggest 4.50±1.00 [2]. Literature sources provide a pKa of 4.84 [11], indicating reasonable consistency across different determination methods.
Table 5: Acid Dissociation Constant (pKa)
Parameter | Value | Notes | Reference |
---|---|---|---|
pKa (EPA) | 4.5 | Experimental value | [5] |
pKa (ChemicalBook) | 4.50±1.00 (Predicted) | Computational prediction | [2] |
pKa (PubChem) | 4.84 | Literature value | [11] |
Dissociation Behavior | Weak acid | At physiological pH | [11] [12] |
Ionization State at pH 7 | Partially ionized | Mixture of ionic forms | [11] |
Environmental Significance | pH-dependent mobility | Affects environmental fate | [11] [12] |
This pKa range classifies difenacoum as a weak acid [11] [12]. At physiological pH (approximately 7.4), the compound exists as a mixture of ionized and neutral forms [11], with the ionized fraction calculated using the Henderson-Hasselbalch equation. The difference between environmental pH and pKa values determines the predominant ionic species present in natural systems.
The environmental significance of this pKa value extends to mobility and bioavailability considerations [11] [12]. In acidic soils (pH < 4.5), difenacoum predominantly exists in its neutral form, exhibiting maximum lipophilicity and strongest soil binding. In neutral to alkaline soils, increasing ionization enhances aqueous solubility and potentially increases mobility, though the high log P value continues to favor sorption to organic matter.
Ultraviolet-visible (UV-Vis) spectroscopy reveals distinct absorption characteristics for difenacoum. The compound exhibits two primary absorption maxima: a major peak at 259.4 nm with absorbance of 0.664 [5] and a secondary peak at 310.6 nm with absorbance of 0.267 [5]. The corresponding molar extinction coefficients are 46,600 M⁻¹cm⁻¹ and 17,100 M⁻¹cm⁻¹ [5], respectively.
These absorption characteristics arise from π-π* electronic transitions within the compound's extensive aromatic ring systems, including the coumarin core, tetrahydronaphthalene, and biphenyl moieties. The high extinction coefficients indicate strong light absorption, making UV-Vis spectroscopy suitable for quantitative analysis at relatively low concentrations.
Table 6: Spectroscopic Characteristics
Technique | Wavelength/m/z | Absorbance/Intensity | Extinction Coefficient | Reference |
---|---|---|---|---|
UV-Visible (Peak 1) | 310.6 nm | 0.267 | 17,100 M⁻¹cm⁻¹ | [5] |
UV-Visible (Peak 2) | 259.4 nm | 0.664 | 46,600 M⁻¹cm⁻¹ | [5] |
Fluorescence Excitation | 310 nm | Optimized | N/A | [13] |
Fluorescence Emission | 390 nm | Detection | N/A | [13] |
HPLC-MS/MS | Multiple transitions | Quantitative | N/A | [13] [14] |
Mass Spectrometry (M+H)+ | 445.1797 m/z | 999 | N/A | [11] |
Fragmentation Pattern | 257.1324, 291.1015 m/z | 87, 36 | N/A | [11] |
Fluorescence spectroscopy provides enhanced sensitivity for difenacoum detection and quantification. Optimal excitation occurs at 310 nm with emission detected at 390 nm [13]. This fluorescence behavior enables highly sensitive analytical methods, particularly when coupled with high-performance liquid chromatography for separation of stereoisomers and related compounds.
Mass spectrometry reveals the molecular ion peak (M+H)+ at m/z 445.1797 [11], consistent with the molecular formula C₃₁H₂₄O₃ and molecular weight of 444.52 g/mol. Characteristic fragmentation patterns include base peak at m/z 257.1324 and secondary fragments at m/z 291.1015 [11], providing structural confirmation and enabling selective detection in complex matrices.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the most sophisticated analytical approach for difenacoum analysis [13] [14]. This technique enables separation and quantification of individual stereoisomers while providing exceptional selectivity and sensitivity for biological and environmental samples.
Difenacoum demonstrates substantial thermal stability across a wide temperature range. Under inert atmospheric conditions, the compound remains stable up to 250°C [15], making it suitable for various processing and storage conditions encountered in commercial applications.
Thermal decomposition begins at temperatures exceeding 215-217°C [8] [9], which closely corresponds to the upper limit of the reported melting point range. This proximity suggests that melting and decomposition processes may occur simultaneously under certain heating conditions, particularly in the presence of air or oxidizing atmospheres.
Table 7: Thermal Stability Properties
Parameter | Value | Conditions | Reference |
---|---|---|---|
Thermal Stability Limit | Up to 250°C | Inert atmosphere | [15] |
Decomposition Onset | 215-217°C | Air atmosphere | [8] [9] |
Vapor Pressure (25°C) | 6.7 × 10⁻⁹ to 5.4 × 10⁻¹⁴ Pa | Standard temperature | [5] |
Vapor Pressure (20°C) | 0.0000000067 mm Hg | Standard conditions | [10] |
Volatility Classification | Non-volatile | Room temperature | [10] [16] |
Stability in Air | Stable under normal conditions | No thermal decomposition | [17] |
Hydrolysis Half-life | 1,000 days (pH 7) | Neutral pH | [10] |
The vapor pressure of difenacoum is extremely low, ranging from 6.7 × 10⁻⁹ to 5.4 × 10⁻¹⁴ Pa at 25°C [5] or 0.0000000067 mm Hg at 20°C [10]. These minimal vapor pressure values classify difenacoum as essentially non-volatile under ambient conditions [10] [16], indicating negligible potential for atmospheric transport through volatilization.
Chemical stability under normal storage conditions is excellent [17]. Difenacoum does not undergo thermal decomposition under typical ambient conditions and maintains its chemical integrity during standard handling and storage procedures. However, high-temperature decomposition or burning in air leads to formation of toxic gases, including carbon monoxide and potentially other hazardous pyrolysis products [9].
Hydrolytic stability demonstrates pH-dependence similar to the compound's solubility behavior. Under neutral pH conditions (pH 7), the hydrolysis half-life extends to 1,000 days [10], indicating excellent chemical stability in most environmental and biological systems. This extended half-life contributes to the compound's environmental persistence and potential for bioaccumulation in exposed organisms.